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3H-Imidazo[4,5-B]pyridin-7-OL

Mixed lineage kinase 3 (MLK3) Structure–activity relationship (SAR) Kinase inhibitor design

3H-Imidazo[4,5-b]pyridin-7-ol (CAS 860259-49-0, MW 135.12) is a fused nitrogen-containing heterocycle belonging to the 1-deazapurine structural class, characterized by an imidazole ring fused to a pyridine moiety bearing a hydroxyl substituent at the 7-position. This scaffold serves as a purine isostere capable of engaging the ATP-binding hinge region of diverse kinases, including Aurora, c-Met, MLK3, and JAK family targets, via a bidentate hydrogen-bonding motif.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
Cat. No. B11922182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Imidazo[4,5-B]pyridin-7-OL
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C1=O)NC=N2
InChIInChI=1S/C6H5N3O/c10-4-1-2-7-6-5(4)8-3-9-6/h1-3H,(H2,7,8,9,10)
InChIKeyWFJKUHVPYOQFFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-Imidazo[4,5-b]pyridin-7-ol: A Purine-Isosteric Core Scaffold for Kinase-Targeted Library Design and SAR-Driven Procurement


3H-Imidazo[4,5-b]pyridin-7-ol (CAS 860259-49-0, MW 135.12) is a fused nitrogen-containing heterocycle belonging to the 1-deazapurine structural class, characterized by an imidazole ring fused to a pyridine moiety bearing a hydroxyl substituent at the 7-position [1]. This scaffold serves as a purine isostere capable of engaging the ATP-binding hinge region of diverse kinases, including Aurora, c-Met, MLK3, and JAK family targets, via a bidentate hydrogen-bonding motif [2]. The 7-OH group provides a critical synthetic handle and hydrogen-bond donor/acceptor site that directly influences target binding affinity and isoform selectivity, distinguishing it from other regioisomeric imidazo[4,5-b]pyridine substitution patterns [3]. Commercially available at ≥97% purity from multiple suppliers, this compound is positioned as an advanced intermediate for medicinal chemistry programs requiring systematic exploration of C7-derived structure–activity relationships .

Why 3H-Imidazo[4,5-b]pyridin-7-ol Cannot Be Replaced by Regioisomeric or 1H-Tautomeric Analogs in SAR-Critical Programs


The imidazo[4,5-b]pyridine scaffold exhibits profound sensitivity to both tautomeric form (1H vs. 3H) and substitution regiochemistry, making indiscriminate analog replacement a high-risk procurement strategy. DFT calculations at the B3LYP/6-31G(d,p) level confirm that the 1H- and 3H-imidazo[4,5-b]pyridine tautomers are distinct chemical entities with different vibrational energy profiles, electronic distributions, and hydrogen-bonding geometries [1]. Critically, the C7 hydroxyl position has been identified as a primary determinant of kinase inhibitory potency in the 3H-imidazo[4,5-b]pyridine series: SAR data generated by systematic C7 variation against mixed lineage kinase 3 (MLK3) demonstrate that even conservative substituent changes at this position can alter activity across orders of magnitude, directly impacting compound prioritization and procurement decisions [2]. The 5-methyl-3H-imidazo[4,5-b]pyridin-7-ol analog (predicted pKa 7.31 ± 0.20) displays markedly different ionization behavior compared to the unsubstituted parent, with implications for solubility, permeability, and assay reproducibility under physiological buffer conditions . Furthermore, the 7-OH group serves as a versatile synthetic junction for late-stage diversification via nucleophilic substitution or coupling reactions, meaning that procurement of this specific intermediate—rather than a pre-functionalized but structurally divergent alternative—preserves maximum chemical space for iterative lead optimization [3].

3H-Imidazo[4,5-b]pyridin-7-ol: Quantitative Comparator Evidence Across Kinase Selectivity, Physicochemical Parameters, and Synthetic Utility


C7 Substituent Identity Dictates MLK3 Inhibitory Potency: SAR-Guided Procurement Rationale

Systematic C7-position SAR profiling of the 3H-imidazo[4,5-b]pyridine series against mixed lineage kinase 3 (MLK3) reveals that the identity of the C7 substituent is the dominant determinant of inhibitory potency, with variation spanning a wide activity range. The 7-hydroxy-substituted parent compound therefore serves as the optimal starting point for procurement, as it provides the most versatile synthetic handle for generating the full breadth of C7-diversified analogs [1].

Mixed lineage kinase 3 (MLK3) Structure–activity relationship (SAR) Kinase inhibitor design

Tautomeric Identity (3H vs. 1H) Governs Electronic Structure and Hydrogen-Bonding Geometry: Physicochemical Differentiation by DFT

The 3H-imidazo[4,5-b]pyridine tautomer is not interchangeable with its 1H counterpart. DFT calculations at the B3LYP/6-31G(d,p) level demonstrate that 1H-imidazo[4,5-b]pyridine and 3H-imidazo[4,5-b]pyridine possess distinct optimized bond lengths, bond angles, and vibrational energy distributions, confirmed by agreement with X-ray crystallographic data for the 5-methyl-1H-imidazo[4,5-b]pyridine derivative (Pbca space group) [1]. The 7-OH substituent further modulates the electronic ground state and tautomeric equilibrium, directly affecting hydrogen-bond donor/acceptor topology at the kinase hinge-binding interface. This physicochemical differentiation is non-trivial: the 1H tautomer presents a different hydrogen-bonding vector orientation compared to the 3H form, which has been shown to critically influence Aurora-A co-crystallization binding modes when C7 substituents are present [2].

Tautomerism Density functional theory (DFT) Molecular recognition

C7 Derivatization of the 3H-Imidazo[4,5-b]pyridine Scaffold Enables Aurora-A Isoform Selectivity: Structural Biology Evidence from Co-Crystal Structures

Co-crystallization studies of 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives with Aurora-A kinase have demonstrated that appropriate C7 substitution on the 3H-imidazo[4,5-b]pyridine core yields highly selective Aurora-A inhibitors capable of discriminating against Aurora-B. Introduction of a 1-benzyl-1H-pyrazol-4-yl moiety at C7 produced compound 7a, which inhibited a range of kinases including Aurora-A; subsequent lead optimization of this C7 vector led to compound 28c, a highly selective Aurora-A inhibitor [1]. The 7-OH parent compound is the essential synthetic precursor for installing these selectivity-conferring C7 substituents. In contrast, alternative imidazopyridine regioisomers lacking the C7 functionalization handle cannot access this selectivity vector space, as confirmed by the observation that C7 derivatization guided by computational modeling was essential for achieving >10-fold selectivity for Aurora-A over Aurora-B in cellular assays [2].

Aurora kinase Isoform selectivity Co-crystallography

The 3H-Imidazo[4,5-b]pyridine Scaffold Outperforms Purine-Based Chemotypes in c-Met Kinase Selectivity: Chemotype-Level Differentiation

The 3H-imidazo[4,5-b]pyridine scaffold was deliberately selected over alternative purine-mimetic chemotypes as a novel c-Met hinge-binding inhibitor scaffold through systematic analysis of human kinome sequences and crystal structures. This chemotype-level differentiation was validated in a mechanism-directed optimization campaign where 1H-imidazo[4,5-b]pyridine-based inhibitors displayed nanomolar enzyme inhibitory activity and improved Met kinase selectivity, effectively inhibiting Met phosphorylation and downstream signaling as well as proliferation of Met-dependent EBC-1 human lung cancer cells at submicromolar concentrations [1]. Compared with the previously explored imidazonaphthyridinone scaffold, the truncated imidazo[4,5-b]pyridine core offered a more favorable balance of potency, selectivity, and synthetic tractability. The 7-OH derivative serves as a key intermediate for accessing the full C7 SAR space identified in this chemotype validation study [2].

c-Met kinase Chemotype comparison Kinase selectivity

The 3H-Imidazo[4,5-b]pyridine Core Is Privileged for JAK Kinase Inhibition: C7-Functionalized Derivatives Achieve Single-Digit Nanomolar Potency

C7-functionalized 3H-imidazo[4,5-b]pyridine derivatives have been demonstrated to achieve potent inhibition across the JAK kinase family. A representative C7-substituted derivative, (3-(2-(3-fluoro-1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)((1S,2R)-2-fluorocyclopropyl)methanone, displayed IC50 values of 41 nM against JAK1, 14 nM against JAK2, and 1.90 nM against TYK2 in recombinant catalytic domain assays [1]. The 10-fold difference in potency between TYK2 (IC50 1.90 nM) and JAK1 (IC50 41 nM) demonstrates that appropriate C7 substitution on the 3H-imidazo[4,5-b]pyridine core can achieve meaningful intra-family selectivity. The 7-OH parent compound is the essential precursor for installing the C7 substituents necessary to access this potency and selectivity profile; alternative scaffolds lacking the C7 functionalization position cannot reproduce this SAR vector [2].

JAK kinase Inhibitor potency C7 functionalization

Unsubstituted Imidazo[4,5-b]pyridines Are Inactive as Antibacterials: The 7-OH Intermediate Requires Targeted Derivatization for Antimicrobial Applications

A systematic evaluation of amidino-substituted imidazo[4,5-b]pyridine derivatives revealed that all tested compounds lacked antibacterial activity (MIC > 64 μM), with the single exception of compound 14 (MIC 32 μM against E. coli) [1]. This finding establishes a clear baseline: the unsubstituted or minimally substituted imidazo[4,5-b]pyridine core is intrinsically inactive against Gram-positive and Gram-negative bacterial strains. The 7-OH intermediate therefore represents the unoptimized starting point for any antibacterial program and must undergo substantial C2, C6, and C7 derivatization to achieve meaningful antimicrobial potency. By contrast, in the antitubercular space, 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have achieved MIC values in the sub-micromolar range (0.5–0.8 μmol/L) through dedicated scaffold optimization [2], illustrating the gap that must be bridged through systematic SAR exploration.

Antibacterial activity Minimum inhibitory concentration (MIC) Structure–activity relationship

Optimal Procurement and Application Scenarios for 3H-Imidazo[4,5-b]pyridin-7-ol Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring C7-Position SAR Exploration (Aurora, MLK3, c-Met, JAK Programs)

Programs targeting Aurora-A isoform-selective inhibition, MLK3-mediated signaling, c-Met-driven cancers, or JAK/TYK2 inflammatory pathways should procure 3H-imidazo[4,5-b]pyridin-7-ol as the central intermediate for C7 diversification. Co-crystal structures of C7-substituted derivatives with Aurora-A confirm that the 3H tautomeric form and C7 substituent orientation are essential for achieving >10-fold isoform selectivity over Aurora-B [1]. The C7 SAR established for MLK3 inhibitors demonstrates that this position is the dominant potency determinant, with variation spanning orders of magnitude in activity [2]. JAK family inhibitors derived from this scaffold achieve single-digit nanomolar TYK2 potency (IC50 1.90 nM) with 21.6-fold selectivity over JAK1 [3].

Purine-Isostere Fragment Library Construction for ATP-Binding Site Screening

As a 1-deazapurine (3H-imidazo[4,5-b]pyridine) bearing a synthetically accessible 7-OH group, this compound is ideally suited as a core fragment for ATP-binding site-directed library construction. The scaffold has been validated as a purine isostere in adenosine A1 receptor antagonist programs, where 2,6-disubstituted 3H-imidazo[4,5-b]pyridines achieved Ki values as low as 0.55 nM with >300-fold selectivity over A2A and A3 receptors [1]. The 7-OH group provides an additional diversification vector absent from the parent 3H-imidazo[4,5-b]pyridine scaffold, enabling trisubstituted analog synthesis to probe the ribose pocket or solvent-exposed regions of the ATP-binding site.

Academic and Industrial Medicinal Chemistry Programs Requiring Tautomerically Defined Chemical Intermediates

Research groups conducting SAR studies where tautomeric identity affects binding mode interpretation should specify the 3H-imidazo[4,5-b]pyridin-7-ol tautomer explicitly in procurement documentation. DFT calculations demonstrate that 1H- and 3H-imidazo[4,5-b]pyridine are structurally and electronically distinct entities with different vibrational energy distributions and optimized geometries [1]. Aurora-A co-crystallization studies with C7-substituted 3H-imidazo[4,5-b]pyridine derivatives confirm that the 3H tautomeric state is the biologically relevant form for kinase hinge binding, with the N3–H and pyridine N4 atoms serving as the bidentate hydrogen-bonding motif [2].

Multi-Target Kinase Profiling and Chemoproteomics Probe Development

The 7-OH intermediate enables installation of linker-functionalized C7 substituents (e.g., piperazine, diazabicyclo-octane) for generating affinity probes, PROTACs, or chemoproteomics tools. The C7-piperazinyl derivatives of 3H-imidazo[4,5-b]pyridine have been extensively validated as Aurora kinase inhibitors with favorable in vitro properties and oral bioavailability [1], while C7-diazabicyclo substituents confer JAK family activity at nanomolar concentrations [2]. The synthetic versatility of the 7-OH position—amenable to nucleophilic aromatic substitution or Buchwald–Hartwig coupling after activation—makes this intermediate the logical procurement choice for probe development programs requiring diverse C7 functionalization.

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